2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-17(12-24-15-3-1-2-4-15)19-14-7-5-13(6-8-14)16-11-21-9-10-23-18(21)20-16/h5-11,15H,1-4,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZUGLPNHIHBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative.
Attachment of the cyclopentylthio group: This step involves the nucleophilic substitution of a suitable leaving group with cyclopentylthiol.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to modulate biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, as a pan-RAF inhibitor, it binds to the RAF kinase, inhibiting its activity and thereby blocking the MAPK/ERK signaling pathway. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Anticancer Activity
- Compound 5l (Molecules 2012): Displays potent cytotoxicity against MDA-MB-231 (IC50 = 1.4 μM), surpassing sorafenib (IC50 = 5.2 μM). The 4-chlorophenyl and piperazine groups contribute to VEGFR2 inhibition (5.72% at 20 μM) .
- Target Compound: While untested, the cyclopentylthio group could influence kinase selectivity (e.g., HER2 or CD221) based on structural analogs in .
Antiviral Activity
- Compound 18 (): Targets HIV-1 MA protein via PI(4,5)P2 binding disruption.
Enzyme Modulation
- SRT1720: Acts as a SIRT1 agonist, demonstrating the imidazo[2,1-b]thiazole scaffold's versatility beyond oncology .
Pharmacokinetic and Toxicity Considerations
- 5l (Molecules 2012): Exhibits selectivity for MDA-MB-231 over HepG2 (IC50 = 22.6 μM), suggesting reduced hepatotoxicity .
Biological Activity
The compound 2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a derivative of imidazo[2,1-b]thiazole, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentylthio group attached to an acetamide moiety, with an imidazo[2,1-b]thiazole ring that contributes to its biological activity. The structural formula can be represented as follows:
Imidazo[2,1-b]thiazole derivatives typically exhibit a range of biological activities through various mechanisms:
- Inhibition of Cell Proliferation : These compounds have been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and apoptosis pathways.
- Target Interaction : The imidazo[2,1-b]thiazole scaffold interacts with multiple biological targets, including enzymes and receptors involved in cancer progression and inflammation.
- Biochemical Pathways : They affect key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and growth.
Biological Activities
The compound has demonstrated several biological activities:
Anticancer Activity
Several studies have reported the cytotoxic effects of imidazo[2,1-b]thiazole derivatives on various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies using MCF-7 breast cancer cells showed significant inhibitory effects, with some derivatives achieving over 80% inhibition compared to controls .
Antimicrobial Properties
Research indicates that derivatives of imidazo[2,1-b]thiazole possess antibacterial and antifungal properties. They have been tested against various pathogens with promising results.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity suggests its utility in treating inflammatory diseases.
Case Studies
- Breast Cancer Treatment : A study synthesized a series of imidazo[2,1-b]thiazole derivatives and evaluated their cytotoxicity against MCF-7 cells. The findings indicated that compounds with specific substituents exhibited enhanced potency compared to standard treatments like tamoxifen .
- Antimicrobial Testing : Another study assessed the antibacterial activity of various imidazo[2,1-b]thiazole derivatives against common bacterial strains. The results highlighted that certain derivatives showed significant inhibition zones in agar diffusion assays.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of imidazo[2,1-b]thiazole derivatives suggests moderate solubility in organic solvents but limited water solubility. Toxicological assessments indicate that while these compounds can exhibit cytotoxicity towards cancer cells, their safety profile requires further investigation to establish therapeutic windows.
Q & A
Q. What are the recommended methods for synthesizing and purifying 2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling cyclopentylthio groups with imidazothiazole-phenylacetamide backbones. Key steps include:
- Thioether formation : Reacting cyclopentanethiol with halogenated intermediates under inert conditions (e.g., N₂ atmosphere).
- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the acetamide moiety to the phenyl ring.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures. Validate purity via HPLC (>95%) and NMR (¹H/¹³C) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., using Cu-Kα radiation, as in similar imidazothiazole derivatives) .
- Spectroscopy : ¹H/¹³C NMR for functional group identification, FT-IR for thioether and amide bond validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and stability .
Q. How should researchers design initial bioactivity screening assays for this compound?
- Methodological Answer : Prioritize in vitro assays aligned with imidazothiazole derivatives' known activities:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Target kinases or proteases (e.g., COX-2) using fluorogenic substrates. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize protocols : Ensure identical cell lines, assay conditions (e.g., pH, temperature), and compound concentrations.
- Purity verification : Re-analyze batches via HPLC and NMR to rule out impurities affecting activity .
- Mechanistic follow-up : Use transcriptomics/proteomics to identify off-target effects or synergistic pathways. Cross-validate with molecular docking against target proteins (e.g., PARP-1) .
Q. How can researchers investigate the environmental fate and ecotoxicity of this compound?
- Methodological Answer : Adopt a tiered approach:
- Degradation studies : Simulate hydrolysis (pH 4–9), photolysis (UV exposure), and microbial degradation (OECD 301F test).
- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
- Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models to predict log Kow and BCF values .
Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with variations in the cyclopentylthio group or imidazothiazole core.
- Computational modeling : Perform DFT calculations to map electronic properties (e.g., HOMO/LUMO) and correlate with bioactivity.
- Multivariate analysis : Use principal component analysis (PCA) to link structural descriptors (e.g., LogP, polar surface area) to assay outcomes .
Q. How can researchers optimize synthetic yields while minimizing hazardous intermediates?
- Methodological Answer :
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.
- Flow chemistry : Implement continuous flow reactors to control exothermic reactions and reduce waste.
- Safety protocols : Follow OSHA guidelines for handling thiols (e.g., use fume hoods, PPE) and neutralize waste with oxidizing agents (e.g., NaOCl) .
Data Analysis and Reproducibility
Q. What statistical methods enhance reproducibility in dose-response studies for this compound?
- Methodological Answer :
- Randomized block design : Assign treatments randomly within blocks to control batch variability (e.g., reagent lots, cell passages) .
- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
- Power analysis : Predefine sample sizes (n ≥ 6) to ensure 80% power for detecting ≥20% effect sizes .
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Force field validation : Cross-check docking results (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability.
- Experimental validation : Use surface plasmon resonance (SPR) or ITC to measure binding affinities.
- Error analysis : Compare ligand efficiency metrics (e.g., ΔG/HA) to identify overfitting in QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
